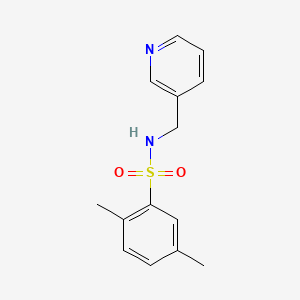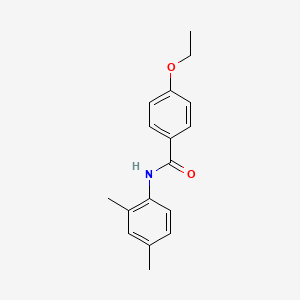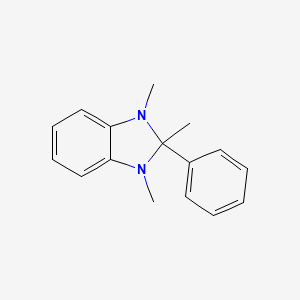
N-(2,4-difluorophenyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(2,4-difluorophenyl)-1-benzofuran-2-carboxamide derivatives involves complex reactions aiming to introduce specific functional groups that confer desirable chemical and physical properties. These processes often employ methods like cyclocondensation, amidation, and reactions with various reagents to achieve the target compound. For instance, a related compound was synthesized using a process that involves the reaction of salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation, highlighting the complexity and diversity of synthesis techniques used in this domain (Idrees et al., 2019).
Molecular Structure Analysis
The molecular structure of N-(2,4-difluorophenyl)-1-benzofuran-2-carboxamide and its derivatives is critical for understanding their chemical behavior and potential applications. Studies often use techniques like X-ray diffraction analysis to establish the crystal structure, revealing how intermolecular interactions, such as hydrogen bonds and π-π stacking, influence the compound's stability and reactivity. For example, a study on a related benzamide derivative detailed the molecular conformation and the importance of intramolecular hydrogen bonds in stabilizing the structure (Oztaslar & Arslan, 2023).
Chemical Reactions and Properties
N-(2,4-difluorophenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions that alter its properties and potential applications. These reactions can include interactions with different reagents to introduce or modify functional groups, affecting the compound's chemical behavior. For instance, the Ugi four-component reaction has been utilized to develop highly functionalized benzofuran-2-carboxamides, demonstrating the compound's versatility in chemical synthesis (Han et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with targets such asCarbonic anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Similar compounds have been found to affect pathways involving the mtor, egfr, inos, map2k1, fgfr, and tgfb1 proteins . These proteins play key roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability, depending on factors such as solubility, stability, and the presence of transport proteins .
Result of Action
Similar compounds have been found to exert their effects by inhibiting the function of their target proteins, leading to changes in cellular processes such as cell growth and proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2NO2/c16-10-5-6-12(11(17)8-10)18-15(19)14-7-9-3-1-2-4-13(9)20-14/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAGJHCDYKTCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5781457.png)

![2-chloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5781468.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5781476.png)

![5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5781490.png)
![3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781497.png)



![N-(4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5781529.png)